molecular formula C10H21NO B1372460 4-Tert-butoxycyclohexanamine CAS No. 951625-97-1

4-Tert-butoxycyclohexanamine

Cat. No. B1372460
CAS RN: 951625-97-1
M. Wt: 171.28 g/mol
InChI Key: IJCTXLVZPMAIJS-UHFFFAOYSA-N
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Description

4-Tert-butoxycyclohexanamine is a chemical compound with the molecular formula C10H21NO . It contains a total of 33 bonds, including 12 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .


Synthesis Analysis

The synthesis of derivatives of 4-tert-butylcyclohexanone, which is structurally similar to this compound, has been reported . These derivatives were obtained using typical reactions of organic synthesis. The bioactivity of the selected compounds was evaluated .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring, a primary amine (aliphatic), and an ether (aliphatic) . It has a molecular weight of 171.28 .

Scientific Research Applications

  • Electroorganic Reactions : A study by Matteis & Utley (1992) focused on the electroorganic reactions of a related compound, methyl 4-tert-butylcyclohex-1-enecarboxylate, highlighting its hydrogenation process and stereochemistry under various conditions (Matteis & Utley, 1992).

  • Polymer Synthesis : Liaw, Hsu & Liaw (2001) synthesized new poly(ether imide)s using a derivative of 4-tert-butoxycyclohexanamine, demonstrating their solubility and thermal stability, relevant in materials science (Liaw, Hsu & Liaw, 2001).

  • Hydrogen Bond Study : Baranowska et al. (2006) studied the structures of products formed by reacting tri-tert-butoxysilanethiol with secondary amines, including compounds related to this compound, revealing insights into hydrogen bonding (Baranowska et al., 2006).

  • Atmospheric Chemistry Research : Ham et al. (2015) used a derivative of this compound in studying the reaction products of terpinolene with ozone and nitric oxide, highlighting its application in environmental chemistry (Ham et al., 2015).

  • Solar Cell Research : Boschloo, Häggman & Hagfeldt (2006) investigated the effects of adding 4-tert-butylpyridine, a compound structurally similar to this compound, to redox electrolytes in dye-sensitized TiO2 solar cells, demonstrating its impact on solar cell performance (Boschloo, Häggman & Hagfeldt, 2006).

  • Chemical Synthesis and Stereoselectivity : Utley et al. (1995) studied the stereochemical aspects of electrochemically reducing methyl 4-tert-butylcyclohex-1-enecarboxylate, providing insights into reaction mechanisms relevant to organic synthesis (Utley et al., 1995).

  • Conformational Analysis in Organic Chemistry : Gordillo et al. (1992) conducted a conformational analysis of tert-butylsulfonyl-substituted cyclohexanes, contributing to the understanding of molecular structures and interactions (Gordillo et al., 1992).

  • Cyclic Sulfate Formation : Nishinaga & Wakabayashi (1978) explored the formation of cyclic sulfates from epoxides, a reaction relevant to organic synthesis and industrial applications (Nishinaga & Wakabayashi, 1978).

  • Environmental Science : Liu et al. (2015) investigated the occurrence of synthetic phenolic antioxidants in sewage sludge, including compounds structurally similar to this compound, highlighting its relevance in environmental monitoring (Liu et al., 2015).

  • Chemical Oxidation Studies : Ratnikov et al. (2011) studied the oxidation of phenols and anilines using tert-butylperoxy radicals, demonstrating the versatility of compounds related to this compound in organic reactions (Ratnikov et al., 2011).

Safety and Hazards

Safety data sheets suggest that 4-Tert-butoxycyclohexanamine may be harmful if swallowed and may have long-lasting effects on aquatic life . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h8-9H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCTXLVZPMAIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80915082
Record name 4-tert-Butoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951625-97-1
Record name 4-(1,1-Dimethylethoxy)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951625-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butoxycyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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